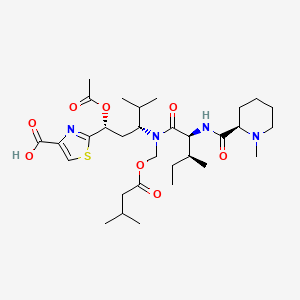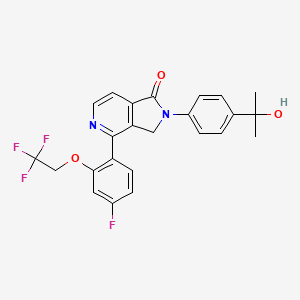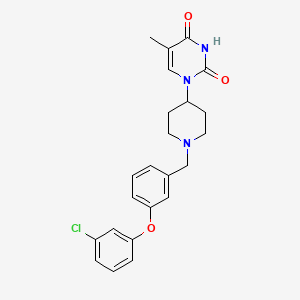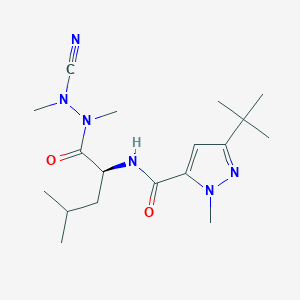
LmCPB-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound exhibits a strong binding affinity with a pKi value of 9.7 . Leishmania mexicana is an intracellular protozoan parasite responsible for causing cutaneous leishmaniasis, a disease affecting South America and Mexico . The inhibition of LmCPB is crucial for the development of antiparasitic therapies.
Vorbereitungsmethoden
The synthesis of LmCPB-IN-1 involves the preparation of azadipeptide nitrile inhibitors. The synthetic route includes the formation of a covalent complex between the enzyme and the inhibitor . The detailed reaction conditions and industrial production methods are not explicitly mentioned in the available literature, but the compound is typically synthesized in research laboratories under controlled conditions.
Analyse Chemischer Reaktionen
LmCPB-IN-1 undergoes various chemical reactions, primarily involving its interaction with cysteine protease enzymes. The compound forms a reversible covalent bond with the active site of the enzyme, inhibiting its activity . Common reagents used in these reactions include azadipeptide nitriles and other cysteine protease inhibitors. The major product formed from these reactions is the inhibited enzyme-inhibitor complex.
Wissenschaftliche Forschungsanwendungen
LmCPB-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of cysteine protease inhibitors . In biology, it helps in understanding the role of cysteine proteases in parasitic infections . In medicine, this compound is a potential candidate for developing treatments for cutaneous leishmaniasis . Additionally, it serves as a probe for target validation in drug discovery projects .
Wirkmechanismus
LmCPB-IN-1 exerts its effects by forming a reversible covalent bond with the active site of Leishmania mexicana cysteine protease B. This interaction inhibits the enzyme’s activity, preventing the parasite from degrading host proteins and evading the immune response . The molecular targets involved include the cysteine protease enzymes, and the pathways affected are those related to protein degradation and immune evasion.
Vergleich Mit ähnlichen Verbindungen
LmCPB-IN-1 is unique due to its high binding affinity and reversible covalent inhibition of LmCPB. Similar compounds include other nitrile-based cysteine protease inhibitors, such as azadipeptide nitriles and dipeptidyl nitriles . These compounds also target cysteine proteases but may differ in their binding affinities and specificities. The uniqueness of this compound lies in its strong binding affinity and reversible inhibition, making it a valuable tool in antiparasitic research .
Eigenschaften
Molekularformel |
C18H30N6O2 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
5-tert-butyl-N-[(2S)-1-[[cyano(methyl)amino]-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H30N6O2/c1-12(2)9-13(17(26)24(8)22(6)11-19)20-16(25)14-10-15(18(3,4)5)21-23(14)7/h10,12-13H,9H2,1-8H3,(H,20,25)/t13-/m0/s1 |
InChI-Schlüssel |
BTSJGBRRCQOXFA-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N(C)N(C)C#N)NC(=O)C1=CC(=NN1C)C(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)N(C)N(C)C#N)NC(=O)C1=CC(=NN1C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


ethanone](/img/structure/B12413527.png)
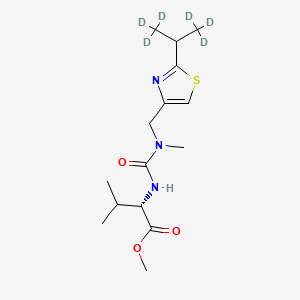
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)

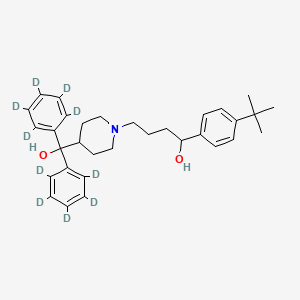

![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)

